Cas no 2229005-71-2 (4-(1-bromopropan-2-yl)-1-chloro-2-methylbenzene)
4-(1-bromopropan-2-yl)-1-chloro-2-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- 4-(1-bromopropan-2-yl)-1-chloro-2-methylbenzene
- 2229005-71-2
- EN300-1920770
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- Inchi: 1S/C10H12BrCl/c1-7-5-9(8(2)6-11)3-4-10(7)12/h3-5,8H,6H2,1-2H3
- InChI Key: LNUSDFHXKGEIBW-UHFFFAOYSA-N
- SMILES: BrCC(C)C1C=CC(=C(C)C=1)Cl
Computed Properties
- Exact Mass: 245.98109g/mol
- Monoisotopic Mass: 245.98109g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 0Ų
4-(1-bromopropan-2-yl)-1-chloro-2-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1920770-0.05g |
4-(1-bromopropan-2-yl)-1-chloro-2-methylbenzene |
2229005-71-2 | 0.05g |
$959.0 | 2023-09-17 | ||
| Enamine | EN300-1920770-0.1g |
4-(1-bromopropan-2-yl)-1-chloro-2-methylbenzene |
2229005-71-2 | 0.1g |
$1005.0 | 2023-09-17 | ||
| Enamine | EN300-1920770-0.25g |
4-(1-bromopropan-2-yl)-1-chloro-2-methylbenzene |
2229005-71-2 | 0.25g |
$1051.0 | 2023-09-17 | ||
| Enamine | EN300-1920770-0.5g |
4-(1-bromopropan-2-yl)-1-chloro-2-methylbenzene |
2229005-71-2 | 0.5g |
$1097.0 | 2023-09-17 | ||
| Enamine | EN300-1920770-1.0g |
4-(1-bromopropan-2-yl)-1-chloro-2-methylbenzene |
2229005-71-2 | 1g |
$1142.0 | 2023-06-02 | ||
| Enamine | EN300-1920770-2.5g |
4-(1-bromopropan-2-yl)-1-chloro-2-methylbenzene |
2229005-71-2 | 2.5g |
$2240.0 | 2023-09-17 | ||
| Enamine | EN300-1920770-5.0g |
4-(1-bromopropan-2-yl)-1-chloro-2-methylbenzene |
2229005-71-2 | 5g |
$3313.0 | 2023-06-02 | ||
| Enamine | EN300-1920770-10.0g |
4-(1-bromopropan-2-yl)-1-chloro-2-methylbenzene |
2229005-71-2 | 10g |
$4914.0 | 2023-06-02 | ||
| Enamine | EN300-1920770-1g |
4-(1-bromopropan-2-yl)-1-chloro-2-methylbenzene |
2229005-71-2 | 1g |
$1142.0 | 2023-09-17 | ||
| Enamine | EN300-1920770-5g |
4-(1-bromopropan-2-yl)-1-chloro-2-methylbenzene |
2229005-71-2 | 5g |
$3313.0 | 2023-09-17 |
4-(1-bromopropan-2-yl)-1-chloro-2-methylbenzene Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 4-(1-bromopropan-2-yl)-1-chloro-2-methylbenzene
Recent Advances in the Study of 4-(1-bromopropan-2-yl)-1-chloro-2-methylbenzene (CAS: 2229005-71-2)
The compound 4-(1-bromopropan-2-yl)-1-chloro-2-methylbenzene (CAS: 2229005-71-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This halogenated aromatic compound, characterized by its unique structural features, has shown potential as a key intermediate in the synthesis of novel bioactive molecules. Recent studies have explored its utility in drug discovery, particularly in the development of targeted therapies for various diseases.
One of the most notable applications of 4-(1-bromopropan-2-yl)-1-chloro-2-methylbenzene is its role in the synthesis of small-molecule inhibitors. Researchers have utilized this compound as a building block to create derivatives that exhibit potent activity against specific enzymatic targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness in the development of kinase inhibitors, which are crucial for cancer therapy. The study highlighted the compound's ability to undergo selective functionalization, enabling the creation of diverse molecular scaffolds.
In addition to its synthetic utility, 4-(1-bromopropan-2-yl)-1-chloro-2-methylbenzene has been investigated for its physicochemical properties. Recent computational and experimental studies have provided insights into its stability, reactivity, and potential interactions with biological systems. These findings are critical for optimizing its use in pharmaceutical formulations and ensuring its safety profile. For example, a 2024 report in Chemical Research in Toxicology examined the compound's metabolic pathways, revealing minimal toxicity under controlled conditions.
Another area of interest is the compound's potential in agrochemical research. Preliminary studies suggest that derivatives of 4-(1-bromopropan-2-yl)-1-chloro-2-methylbenzene could serve as effective pesticides or herbicides. Researchers are currently exploring its mode of action and environmental impact, with promising results indicating low persistence in soil and water systems. This aligns with the growing demand for sustainable agrochemical solutions.
Looking ahead, the versatility of 4-(1-bromopropan-2-yl)-1-chloro-2-methylbenzene positions it as a valuable tool in both academic and industrial settings. Ongoing research aims to expand its applications, particularly in the design of next-generation therapeutics and agrochemicals. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully realize its potential. As new findings emerge, this compound is expected to play a pivotal role in advancing the frontiers of chemical biology and pharmaceutical science.
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